molecular formula C10H15N B1177685 hemoglobin Kurdistan CAS No. 155328-28-2

hemoglobin Kurdistan

Katalognummer: B1177685
CAS-Nummer: 155328-28-2
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Hemoglobin Kurdistan, also known as this compound, is a useful research compound. Its molecular formula is C10H15N. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Introduction to Hemoglobin Kurdistan

This compound, also referred to as Hb Kurdistan, is a structural variant of hemoglobin characterized by a mutation in the alpha chain of the hemoglobin molecule. Specifically, it involves a substitution at position 47 of the alpha chain where aspartic acid is replaced by tyrosine. This variant has been primarily studied in Kurdish populations, particularly in the context of thalassemia and other hemoglobinopathies. Understanding the applications and implications of this hemoglobin variant is crucial for both clinical and genetic research.

Genetic Background

The mutation responsible for this compound is located in the HBA2 gene, which encodes the alpha globin subunit of hemoglobin. The presence of this variant has been documented in individuals with beta-thalassemia, indicating a potential interaction between different hemoglobin variants within affected populations .

Clinical Implications

Research indicates that Hb Kurdistan is clinically silent; however, it may have implications for individuals who are double heterozygotes for beta-thalassemia. In such cases, the presence of Hb Kurdistan could influence the severity of anemia and overall clinical outcomes .

Thalassemia Research

This compound plays a significant role in understanding thalassemia, particularly in Kurdish populations where thalassemia is prevalent. Studies have shown that individuals with this variant may exhibit different clinical phenotypes compared to those with other hemoglobinopathies. The identification of Hb Kurdistan can aid in genetic counseling and management strategies for patients with thalassemia .

Quality of Life Studies

Research assessing the health-related quality of life (HRQoL) among patients with thalassemia in Iraqi Kurdistan has highlighted the impact of various hemoglobinopathies on patient well-being. Factors such as age and serum ferritin levels have been identified as significant predictors affecting HRQoL, emphasizing the need for tailored management approaches for patients with Hb Kurdistan .

Epidemiological Studies

Epidemiological studies focusing on the prevalence of iron deficiency anemia and other hematological disorders in the Kurdistan region have underscored the importance of identifying hemoglobin variants like Hb Kurdistan. These studies provide insights into public health challenges and inform strategies for screening and prevention .

Case Study 1: Prevalence of Hemoglobinopathies

A study conducted in Erbil aimed to estimate the prevalence of various hemoglobinopathies, including Hb Kurdistan. Data collected from local health centers indicated that a significant proportion of the population carries different hemoglobin variants, which has implications for public health initiatives aimed at managing these conditions .

Case Study 2: Clinical Outcomes in Thalassemia Patients

A cohort study involving patients with beta-thalassemia who also carry Hb Kurdistan revealed varied clinical outcomes based on the presence of this variant. The findings suggested that while Hb Kurdistan is generally benign, its interaction with beta-thalassemia mutations could influence treatment responses and transfusion needs .

Data Overview

Study Focus Findings
Quality of Life AssessmentThalassemia patientsSignificant negative impact on HRQoL; age and serum ferritin as predictors
Prevalence StudyHemoglobinopathies in ErbilHigh prevalence of various hemoglobin variants including Hb Kurdistan
Clinical OutcomesPatients with beta-thalassemiaVariability in clinical outcomes based on co-occurrence with Hb Kurdistan

Eigenschaften

CAS-Nummer

155328-28-2

Molekularformel

C10H15N

Molekulargewicht

0

Synonyme

hemoglobin Kurdistan

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.